![molecular formula C13H17N5S B1396415 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338494-80-6](/img/structure/B1396415.png)
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol (PPT) is a synthetic compound with a wide range of applications in scientific research. PPT has been used in various fields such as biological sciences, chemistry, material sciences, and biochemistry. PPT is a versatile compound with multiple potential applications due to its unique chemical structure.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds involving the core structure of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol have been extensively studied for their synthesis methodologies and antimicrobial properties. Dave et al. (2007) explored the synthesis of various derivatives, revealing their potential for antimicrobial and antitubercular activities. This suggests a valuable application in the development of new antimicrobial agents (Dave et al., 2007). Furthermore, Bayrak et al. (2009) conducted a comprehensive study on the synthesis of new 1,2,4-triazoles and their derivatives, highlighting their significant antimicrobial activities, which could be crucial in combating various bacterial and fungal infections (Bayrak et al., 2009).
Corrosion Inhibition
Ansari et al. (2014) and Tansug (2017) investigated the efficacy of certain derivatives as corrosion inhibitors, particularly in the protection of metals in corrosive environments. Their findings demonstrate the compounds' potential in the field of industrial maintenance and protection, offering a method to enhance the longevity of metal structures and components (Ansari et al., 2014), (Tansug, 2017).
Pharmaceutical Research
Research by Karrouchi et al. (2016) demonstrated the potential of derivatives in pharmaceutical applications, specifically noting their analgesic and antioxidant properties. This insight opens avenues for the development of new medications aimed at pain relief and oxidative stress reduction (Karrouchi et al., 2016).
Structure-Activity Relationship (SAR) Studies
Kumudha (2016) conducted SAR studies to determine the potency of triazole derivatives, providing a foundational understanding for the development of future compounds with enhanced pharmacological activities (Kumudha, 2016).
Miscellaneous Applications
The research by Süleymanoğlu et al. (2017) highlighted the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, showcasing their potential in combating parasitic diseases. Furthermore, the physicochemical studies conducted by Kravchenko et al. (2018) provided valuable data for the synthesis and application of new biologically active compounds (Süleymanoğlu et al., 2017), (Kravchenko et al., 2018).
properties
IUPAC Name |
4-amino-3-[(3-phenylpyrrolidin-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c14-18-12(15-16-13(18)19)9-17-7-6-11(8-17)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYSMHTYFJCHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=NNC(=S)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





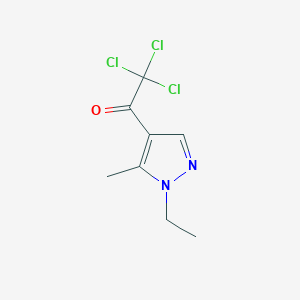


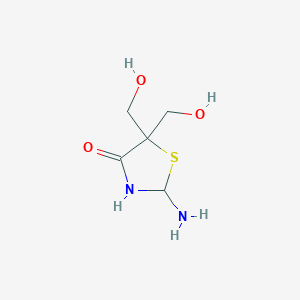
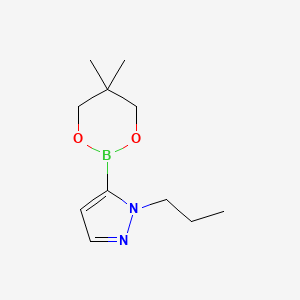
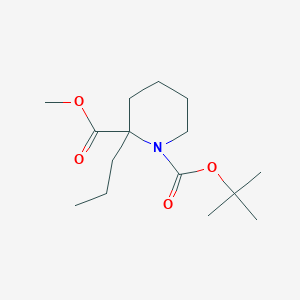
![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)
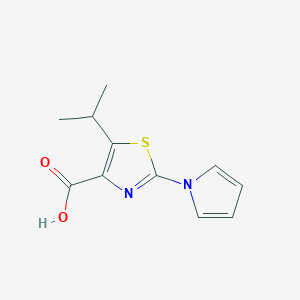

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)